molecular formula C14H17NO4 B1630607 Phthalimidoacetaldehyde diethyl acetal CAS No. 78902-09-7

Phthalimidoacetaldehyde diethyl acetal

Cat. No. B1630607
CAS RN: 78902-09-7
M. Wt: 263.29 g/mol
InChI Key: GEFXJJJQUSEHLV-UHFFFAOYSA-N
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Description

Phthalimidoacetaldehyde diethyl acetal is an organic compound used as a pharmaceutical intermediate . It is also known as N-(2,2-Diethoxyethyl)phthalimide .


Molecular Structure Analysis

The molecular formula of Phthalimidoacetaldehyde diethyl acetal is C14H17NO4 . The InChI Key is GEFXJJJQUSEHLV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Phthalimidoacetaldehyde diethyl acetal is a white to pale yellow crystalline powder . It has a melting point of 70.0-76.0°C . It is insoluble in water .

Scientific Research Applications

1. Drug Delivery Systems

Phthalimidoacetaldehyde diethyl acetal, as a part of acetal linkages, has been explored for drug delivery applications. Acetals are known for their pH-sensitive hydrolysis, allowing for the selective release of therapeutics in targeted areas such as tumor sites or within cellular structures like endosomes and lysosomes. The ability to tune the hydrolysis rate by altering chemical structures makes acetals promising for a range of drug delivery systems, from polymer-drug conjugates to nanoparticulate systems (Gillies, Goodwin, & Fréchet, 2004).

2. Synthesis and Reactivity Studies

Studies on the synthesis and reactivity of acetals, including phthalimidoacetaldehyde diethyl acetal, have provided valuable insights. For instance, the intramolecular nucleophilic assistance in reactions of acetals has been a subject of research. This involves understanding how acetals react under various conditions, which is fundamental for applications in organic synthesis and pharmaceuticals (Anderson & Capon, 1972).

3. Environmental and Industrial Applications

The compound has relevance in environmental and industrial contexts. For example, its role in the purification of anhydrous ethanol, where it acts as a pollutant, has been studied. Understanding its behavior in such systems is crucial for developing methods to reduce its concentration, thereby producing higher quality anhydrous alcohol, which is important in various industrial applications (Haáz, Fozer, & Tóth, 2021).

4. Heterocyclic Synthesis

In the field of heterocyclic synthesis, phthalimidoacetaldehyde diethyl acetal and related compounds have been used to synthesize diverse heterocyclic compounds. These compounds have potential applications in the development of pharmaceuticals and agrochemicals (Al-Mousawi, El-Apasery, & Elnagdi, 2009).

Safety And Hazards

Phthalimidoacetaldehyde diethyl acetal is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

2-(2,2-diethoxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-13(16)10-7-5-6-8-11(10)14(15)17/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFXJJJQUSEHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=O)C2=CC=CC=C2C1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311188
Record name 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalimidoacetaldehyde diethyl acetal

CAS RN

78902-09-7
Record name 78902-09-7
Source DTP/NCI
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Record name 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phthalimidoacetaldehyde Diethyl Acetal
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A three-necked round-bottomed flask fitted with an efficient stirrer and a reflux condenser was charged with potassium phthalimide (150 g, 0.81 mol) and 2-bromo-1,1-diethoxy-ethane (196 g, 1.0 mol) and DMF (500 mL). The stirrer was started and the mixture was heated for about 3-4 h in an oil bath maintained at 150° C. The solvent DMF was removed under reduced pressure. The residue was purified by column chromatography to afford pure 2-(2,2-diethoxyethyl)isoindoline-1,3-dione (185 g, yield 87%). 1H NMR (400 MHz, MeOD): 1.16 (t, 6H), 3.48-3.60 (m, 2H), 3.68-3.75 (m, 2H), 3.76-3.89 (d, 2H), 4.89 (t, 1H), 7.68-7.75 (m, 2H), 7.85-7.96 (m, 2H). MS (E/Z): 264 (M+H+).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
RW Snyder, B Thomson, B Bartges… - …, 1989 - ACS Publications
… of the model compounds phthalimidoacetaldehyde diethyl acetal and diacetamide are … top) and phthalimidoacetaldehyde diethyl acetal (bottom). (Spectra of 10% solutions inTHF.) …
Number of citations: 210 pubs.acs.org
QQ Hu, YT Gao, JC Sun, JJ Gao, HX Mu, YM Li… - Organic …, 2021 - ACS Publications
… e From phthalimidoacetaldehyde diethyl acetal. … In addition, phthalimidoacetaldehyde diethyl acetal was also suitable for this reaction (6g, 45%). 3-(Methylthio)propanal could perform …
Number of citations: 10 pubs.acs.org
SJ Hong, SD Jeong, CH Lee - Bulletin of the Korean Chemical …, 2008 - koreascience.kr
Condensation of 9 with 12 and p-(t-butyl) benzaldehyde under the same condition resulted in the formation of 13, 15 and 17 in 9%, 14% and 18% yields, respectively. Porphyrin 14 and …
Number of citations: 3 koreascience.kr
C Chantana, U Sirion, P Iawsipo… - The Journal of …, 2021 - ACS Publications
… Double indolization of 9a–d with the commercially available 2-phthalimidoacetaldehyde diethyl acetal (10) as a suitable two-carbon, nitrogen-containing electrophile was performed in …
Number of citations: 9 pubs.acs.org
EB Veale, JE O'Brien, T McCabe, T Gunnlaugsson - Tetrahedron, 2008 - Elsevier
… Hence, the synthesis of 5 involved the initial hydrolysis of phthalimidoacetaldehyde diethyl acetal using a mixture of TFA and chloroform, which gave 1 in quantitative yield as a white …
Number of citations: 19 www.sciencedirect.com
DD Holsworth, F Bakir, RT Uyeda, Y Ge… - Synthetic …, 2003 - Taylor & Francis
Facile access to the 2-substituted piperidine nucleus was achieved by a 3-component hetero Diels-Alder reaction. The use of an appropriately functionalized imine allowed the …
Number of citations: 2 www.tandfonline.com
AR Katritzky, B Rachwal, S Rachwal… - The Journal of Organic …, 1996 - ACS Publications
… synthesis from 8-(bromomethyl)quinoline is rather complex, 25,26 but they should be easily prepared from 25 and, eg, commercially available phthalimidoacetaldehyde diethyl acetal. …
Number of citations: 51 pubs.acs.org
PC Painter, MM Coleman… - Proceedings of the …, 1988 - books.google.com
… These spectroscopic characteristics are illustrated in Figure 2, where the spectra of the model compounds phthalimidoacetaldehyde diethyl acetal and diacetamide are compared.(Note: …
Number of citations: 0 books.google.com
WJN Meester - 2002 - dare.uva.nl
… mg,, 0.66 mmol) was dissolved in CH2C12 (2 mL), phthalimidoacetaldehyde diethyl acetal (174 mg,, 0.66 mmol), allyltrimethylsilane (106 uL, 0.66 mmol) and BF3-OEt2 (81 ul, 0.66 …
Number of citations: 1 dare.uva.nl
P Blaney, R Grigg, Z Rankovic, M Thornton-Pett, J Xu - Tetrahedron, 2002 - Elsevier
… 6N HCl (60 ml) was added to a solution of phthalimidoacetaldehyde diethyl acetal (2.95 g, 1.5 mmol) in THF (60 ml) at room temperature with stirring and stirring was continued for 14 h. …
Number of citations: 51 www.sciencedirect.com

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